NIP-22c

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H39N5O6 |

|---|---|

Molecular Weight |

589.7 g/mol |

IUPAC Name |

5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C32H39N5O6/c1-19(2)14-26(30(40)34-24(18-38)16-23-11-7-13-33-29(23)39)35-31(41)27(36-32(42)28-15-20(3)43-37-28)17-22-10-6-9-21-8-4-5-12-25(21)22/h4-6,8-10,12,15,18-19,23-24,26-27H,7,11,13-14,16-17H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)/t23-,24-,26-,27-/m0/s1 |

InChI Key |

BYANSSVDPKLCON-DROSFRCNSA-N |

Isomeric SMILES |

CC1=CC(=NO1)C(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]4CCCNC4=O)C=O |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC4CCCNC4=O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

NIP-22c: A Broad-Spectrum Antiviral Targeting Coronavirus 3CL Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. This compound has demonstrated potent antiviral activity not only against SARS-CoV-2 and its variants but also exhibits broad-spectrum efficacy against other coronaviruses and viruses from different families, including norovirus, enterovirus, and rhinovirus, by targeting their homologous 3C or 3CL proteases.[1]

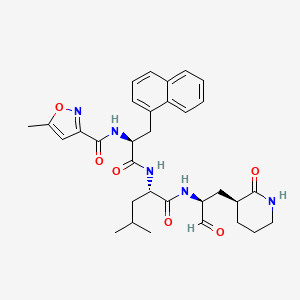

Chemical Structure of this compound

The chemical structure of this compound is characterized by a peptidomimetic scaffold designed to fit within the active site of the 3CLpro. Key structural features include a naphthyl group at the P3 position, an isobutyl group at the P2 position, and a piperidone ring at the P1 position.[2] The molecule is designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby inhibiting its function.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CLpro. This cysteine protease is essential for the viral replication cycle as it is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[3][4][5][6] This proteolytic processing is a critical step in the formation of the viral replication and transcription complex (RTC).

By covalently binding to the catalytic Cys145 residue in the active site of 3CLpro, this compound blocks the cleavage of the polyproteins.[2] This disruption of the viral life cycle prevents the formation of a functional RTC, thereby inhibiting viral replication.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro-mediated polyprotein processing.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants and other viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro

| Compound | IC50 (nM) | Assay Type |

| This compound | 165.7 | FRET Assay |

| Nirmatrelvir (control) | 332.7 | FRET Assay |

| Data from a continuous FRET assay.[7] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants

| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) |

| This compound | SARS-CoV-2 (Original) | HBTEC-ALI | 0.6 ± 0.2 | 1.8 ± 0.82 |

| This compound | SARS-CoV-2 (Omicron) | Calu-3 | 1.1 ± 0.7 | 3.5 ± 3.9 |

| Remdesivir (control) | SARS-CoV-2 (Original) | HBTEC-ALI | 0.5 ± 0.2 | 0.9 ± 0.5 |

| Remdesivir (control) | SARS-CoV-2 (Omicron) | Calu-3 | 0.2 ± 0.02 | 0.6 ± 0.1 |

| Nirmatrelvir (control) | SARS-CoV-2 (Original) | HBTEC-ALI | 0.03 ± 0.003 | 0.2 ± 0.1 |

| Nirmatrelvir (control) | SARS-CoV-2 (Omicron) | Calu-3 | 0.7 ± 0.2 | Not Reported |

| HBTEC-ALI: Human Bronchial Tracheal Epithelial Cells grown at an Air-Liquid Interface.[7] |

Table 3: Broad-Spectrum Antiviral Activity of this compound

| Virus | Target Protease | EC50 Range |

| Norovirus | 3Cpro | Nanomolar |

| Enterovirus | 3Cpro | Nanomolar |

| Rhinovirus | 3Cpro | Nanomolar |

| EC50 values were determined in cell-based assays.[1] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET)-based 3CLpro Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 3CLpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the 3CLpro cleavage sequence. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

Test compound (this compound) and control inhibitor (e.g., Nirmatrelvir)

-

96-well or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the FRET peptide substrate (at a concentration close to its Km value), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the enzymatic reaction by adding a fixed concentration of recombinant SARS-CoV-2 3CLpro to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS) at regular intervals for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).[8]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Conclusion

This compound is a promising broad-spectrum antiviral agent that effectively inhibits the SARS-CoV-2 3CLpro, a critical enzyme in the viral replication cycle. Its potent in vitro activity against various coronaviruses and other viral pathogens highlights its potential as a valuable therapeutic candidate for the treatment of current and future viral outbreaks. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

NIP-22c: A Covalent Inhibitor of SARS-CoV-2 Main Protease

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of NIP-22c, a potent peptidomimetic covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). Mpro, also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] Inhibition of Mpro represents a key therapeutic strategy to combat COVID-19.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel peptidomimetic compound identified as a highly effective covalent inhibitor of SARS-CoV-2 Mpro.[1][2] It was developed through the repositioning and investigation of a series of compounds initially designed as potential norovirus 3C-like cysteine protease inhibitors.[1] The chemical scaffold of this compound features a naphthyl group at the P3 position, an isobutyl group at P2, and a piperidone group at P1.[1] This structure allows for specific and potent interaction with the Mpro active site.[1]

Mechanism of Action

This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro.[1][4][5] This covalent modification permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.[1][4][5]

The catalytic mechanism of Mpro involves a Cys145-His41 catalytic dyad.[4][5][6] His41 acts as a general base, deprotonating the thiol group of Cys145 to generate a highly nucleophilic thiolate anion.[4][6][7] This thiolate then attacks the carbonyl carbon of the scissile peptide bond in the viral polyprotein, leading to the formation of a tetrahedral intermediate that is stabilized by an "oxyanion hole".[4][5] Subsequent steps lead to the cleavage of the peptide bond and regeneration of the active enzyme.[7]

This compound, with its aldehyde warhead, mimics the natural substrate and irreversibly binds to the catalytic Cys145, effectively trapping the enzyme in an inactive state.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and its water-soluble prodrug, NIP-23c.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro

| Compound | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | FRET Assay | 165.7 | Nirmatrelvir | 332.7 |

IC50 (Half-maximal inhibitory concentration) values were determined using a continuous Fluorescence Resonance Energy Transfer (FRET) assay.[1]

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Cell Line | EC50 (µM) |

| This compound | Vero | 4.6 |

| This compound | Caco-2 | 0.1 |

| This compound | Calu3 | 0.3 |

| NIP-23c | Vero | 1.8 |

| NIP-23c | Caco-2 | 0.1 |

| NIP-23c | Calu3 | 0.2 |

| Nirmatrelvir | Vero | 0.5 |

| Nirmatrelvir | Caco-2 | 0.04 |

| Nirmatrelvir | Calu3 | 0.05 |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%.[1]

Table 3: Thermal Shift Assay for Target Engagement

| Compound | ΔTm (°C) | Reference Compound | ΔTm (°C) |

| NIP-23c | 13.94 | Nirmatrelvir | 7.6 |

ΔTm represents the change in the melting temperature of Mpro upon binding of the inhibitor, indicating target engagement and stabilization.[1]

Experimental Protocols

Continuous FRET Assay for Mpro Inhibition

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against SARS-CoV-2 Mpro.

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

-

Procedure:

-

A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored kinetically using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

The rate of substrate cleavage is calculated from the linear phase of the reaction progress curves.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]

-

Thermal Shift Assay (TSA)

This assay is employed to confirm the direct binding of an inhibitor to the target protein and to assess the stabilization of the protein-ligand complex.

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

SYPRO Orange dye

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Test compounds (e.g., NIP-23c) dissolved in DMSO

-

Real-time PCR instrument

-

-

Procedure:

-

A mixture of SARS-CoV-2 Mpro and SYPRO Orange dye is prepared in the assay buffer.

-

The protein-dye mixture is incubated with the test compound (or DMSO as a control) in a 96-well PCR plate.

-

The plate is subjected to a temperature gradient in a real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

The fluorescence of SYPRO Orange is measured at each temperature increment. As the protein unfolds, the hydrophobic core is exposed, allowing the dye to bind and fluoresce.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint of transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A positive ΔTm indicates stabilization of the protein upon ligand binding.[1]

-

Visualizations

SARS-CoV-2 Mpro Catalytic Mechanism

References

- 1. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

NIP-22c: A Technical Guide to a Reversible Covalent Inhibitor of Viral Proteases

For the attention of: Researchers, Scientists, and Drug Development Professionals

Initial Topic Clarification: This technical guide focuses on the characterization of NIP-22c as a reversible covalent inhibitor. Current scientific literature identifies this compound as a potent inhibitor of viral proteases, specifically the 3C-like protease (3CLpro) or main protease (Mpro) of coronaviruses, including SARS-CoV-2.[1][2] At present, there is no available scientific evidence to support the classification of this compound as an inhibitor of Bruton's tyrosine kinase (BTK). Therefore, this document will detail the established mechanism of action and properties of this compound in the context of its antiviral activity.

Executive Summary

This compound is a novel, peptidomimetic compound that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] It functions as a reversible covalent inhibitor of the SARS-CoV-2 3CLpro, a viral enzyme essential for viral replication.[1][2] this compound exhibits high potency against SARS-CoV-2, including key variants, and shows promise for combating other viruses such as norovirus, enterovirus, and rhinovirus by targeting their respective 3CL/3C proteases.[1] This guide provides a comprehensive overview of the quantitative data, mechanism of action, and experimental methodologies used to characterize this compound.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | FRET Assay | IC50 | 165.7 |

| Nirmatrelvir (Control) | FRET Assay | IC50 | 332.7 |

Data sourced from a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value (µM) |

| SARS-CoV-2 | HBTEC-ALI | EC50 | 0.6 ± 0.2 |

| SARS-CoV-2 | HBTEC-ALI | EC90 | 1.8 ± 0.82 |

| SARS-CoV-2, Norovirus, Enterovirus, Rhinovirus | Not Specified | EC50 | Nanomolar range |

HBTEC-ALI: Human Bronchial Tracheal Epithelial Cells grown at an Air-Liquid Interface.

Mechanism of Action: Reversible Covalent Inhibition

This compound employs a sophisticated mechanism of reversible covalent inhibition to neutralize the activity of the SARS-CoV-2 3CLpro. This viral protease is a cysteine protease, relying on a catalytic dyad of cysteine and histidine residues in its active site to cleave viral polyproteins—a critical step in the viral replication cycle.

The inhibitory action of this compound can be conceptualized in two steps:

-

Non-covalent Binding: this compound, being a peptidomimetic, first binds non-covalently to the active site of the 3CLpro. This initial binding is guided by shape and electrostatic complementarity.

-

Covalent Bond Formation: Subsequently, an electrophilic "warhead" on the this compound molecule forms a covalent bond with the nucleophilic cysteine residue in the protease's active site. This bond formation is reversible, meaning the inhibitor can dissociate from the enzyme, restoring its function. The balance between the forward (bond formation) and reverse (bond cleavage) reactions determines the overall potency and duration of inhibition.

Caption: Reversible covalent inhibition of 3CLpro by this compound.

The following diagram illustrates the central role of 3CLpro in the viral replication cycle, which is the target of this compound.

Caption: SARS-CoV-2 replication cycle highlighting 3CLpro inhibition.

Experimental Protocols

The characterization of this compound as a reversible covalent inhibitor involves several key experimental techniques. Below are detailed methodologies for the primary assays used.

Fluorescence Resonance Energy Transfer (FRET) Assay for 3CLpro Inhibition

This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against the 3CLpro.

Principle: A synthetic peptide substrate for 3CLpro is labeled with a FRET pair (a fluorophore and a quencher). In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon cleavage of the peptide by active 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a dose-dependent reduction in the fluorescence signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for enzyme activity.

-

Enzyme Solution: Dilute purified recombinant SARS-CoV-2 3CLpro to the desired working concentration in the assay buffer.

-

Substrate Solution: Dissolve the FRET-labeled peptide substrate in the assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well microplate, add the 3CLpro enzyme solution to each well.

-

Add the serially diluted this compound solutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Thermal Shift Assay (TSA)

TSA is employed to confirm the direct binding of this compound to the 3CLpro and assess the stabilization of the protein upon ligand binding.

Principle: The melting temperature (Tm) of a protein is the temperature at which half of the protein population is unfolded. The binding of a ligand, such as this compound, can increase the thermal stability of the target protein, resulting in a positive shift in its Tm. This change is detected using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed upon unfolding.

Methodology:

-

Reagent Preparation:

-

Protein Solution: Purified recombinant SARS-CoV-2 3CLpro in a suitable buffer.

-

Inhibitor Solution: this compound at a concentration significantly higher than the protein concentration.

-

Fluorescent Dye: A dye such as SYPRO Orange that fluoresces upon binding to unfolded proteins.

-

-

Assay Procedure:

-

In a PCR plate, mix the 3CLpro solution, the fluorescent dye, and either this compound or a vehicle control.

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, gradually increasing the temperature from a baseline to a denaturing temperature.

-

Measure the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The Tm is determined from the midpoint of the transition in the melting curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand binding and stabilization.

-

Experimental and Logical Workflow

The characterization of a novel inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: General workflow for inhibitor characterization.

Conclusion

This compound has emerged as a potent and broad-spectrum reversible covalent inhibitor of viral proteases. Its well-characterized mechanism of action against SARS-CoV-2 3CLpro, supported by robust in vitro and cellular data, positions it as a promising candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued investigation and optimization of this compound and other novel antiviral agents. Future research should focus on elucidating its detailed kinetic parameters (kon, koff) and evaluating its efficacy in in vivo models.

References

- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

NIP-22c: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). It has demonstrated potent, nanomolar-level inhibitory activity against SARS-CoV-2 and shows significant promise as a broad-spectrum antiviral agent. Studies have confirmed its efficacy against other viruses that rely on a similar 3CLpro or 3C protease for replication, including norovirus, enterovirus, and rhinovirus. This document provides a comprehensive overview of the technical details regarding this compound's antiviral activity, including available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity

This compound has been evaluated for its antiviral efficacy (EC50) and cytotoxicity (CC50) in various cell lines. The data presented below is primarily focused on its activity against SARS-CoV-2, as specific quantitative data for other viruses, while reported to be in the nanomolar range, is not available in the public domain literature reviewed.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| SARS-CoV-2 | Vero | Not Specified | Nanomolar | [1] |

| SARS-CoV-2 | Calu-3 | Not Specified | Nanomolar | [1] |

| SARS-CoV-2 | Caco-2 | Not Specified | Nanomolar | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Not Specified | Not Specified | >10 | [1] |

Note: The referenced literature states that this compound exhibits EC50 values in the nanomolar range against norovirus, enterovirus, and rhinovirus, but specific values were not provided in the accessible publication.[1] The CC50 value is noted as being greater than 10 µM, indicating low cytotoxicity.

Mechanism of Action: Inhibition of Viral Protease

This compound functions as a direct-acting antiviral by targeting the 3C-like protease (3CLpro) of coronaviruses and the analogous 3C protease (3Cpro) of picornaviruses like enterovirus and rhinovirus, as well as the 3C-like protease of norovirus. These proteases are essential for viral replication as they are responsible for cleaving the viral polyprotein into individual non-structural proteins (nsps) that form the replicase-transcriptase complex.

By covalently binding to a cysteine residue in the active site of the protease, this compound blocks this cleavage process. This inhibition prevents the formation of a functional viral replication complex, thereby halting the viral life cycle.

Caption: Inhibition of viral polyprotein processing by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of this compound required to inhibit virus-induced cell death (cytopathic effect, or CPE).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)

-

Plate reader for luminescence or absorbance

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 10 µM, with 2- or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the growth medium from the cell plates.

-

Add the diluted this compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the "cells only" (100% viability) and "virus control" (0% viability) wells.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

-

Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for assessing the therapeutic window of the compound.

Materials:

-

Host cell line

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader for absorbance

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates as described for the antiviral assay.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broader than that used in the antiviral assay to ensure the capture of any potential toxicity.

-

Treatment:

-

Remove the growth medium from the cell plates.

-

Add the diluted this compound to the wells in triplicate. Include "cells only" (no compound) controls.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition and Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis:

-

Normalize the data to the "cells only" control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action against the 3CL/3C proteases of several clinically relevant viruses. Its potent nanomolar activity against SARS-CoV-2 and other viruses, coupled with low cytotoxicity, suggests a favorable therapeutic window. Further preclinical and clinical development is warranted to fully elucidate its potential as a therapeutic agent for a range of viral infections.

References

Structural features of NIP-22c peptidomimetic

An In-depth Technical Guide to the Structural Features of the NIP-22c Peptidomimetic

Introduction

This compound is a novel, potent peptidomimetic inhibitor designed to target the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of various viruses, including coronaviruses.[1][2] Initially developed as a potential inhibitor for norovirus 3C-like cysteine protease, its efficacy has been demonstrated against the SARS-CoV-2 main protease (Mpro).[3] Peptidomimetics like this compound are designed to mimic the natural peptide substrates of an enzyme, but with modified structures to enhance properties such as stability and cell permeability.[4] This guide provides a detailed overview of the structural features, mechanism of action, and biological activity of this compound, intended for researchers and professionals in drug development.

Core Structural Features

The structure of this compound is a carefully designed scaffold that positions key chemical groups to interact with the active site of the 3CL protease. The design was inspired by known peptidomimetics with significant efficacy against SARS-CoV-2.[1] The core structure consists of three main recognition elements corresponding to the P1, P2, and P3 positions of the natural peptide substrate, along with a reactive "warhead" group.

-

P1 Position: Piperidone Ring : At the P1 position, this compound features a piperidone ring. This moiety is crucial for fitting into the S1 subsite of the 3CLpro active site.[1]

-

P2 Position: Isobutyl Group : An isobutyl group is located at the P2 position, designed to occupy the hydrophobic S2 pocket of the protease.[1]

-

P3 Position: Naphthyl Group : At the P3 position, a naphthyl group provides a large, hydrophobic moiety that interacts with the S3 subsite of the enzyme.[1][3]

-

Warhead: Aldehyde Group : this compound employs an electrophilic aldehyde group as its reactive "warhead".[3] This functional group is designed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[1][5]

The combination of the Naphthyl group (N), Isobutyl group (I), and Piperidone ring (P) gives the compound its "NIP" designation.[1]

Mechanism of Action

This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[6] The peptidomimetic scaffold guides the molecule to the enzyme's active site, where the aldehyde warhead covalently interacts with the catalytic Cys145 residue.[1][3] This interaction blocks the enzyme's ability to process viral polyproteins, which is a critical step for viral maturation and replication.[2][5] Docking studies suggest that upon reaction with Cys145, a primary alcohol is formed which establishes a hydrogen bond with the backbone amino group of the same Cys145 residue, further stabilizing the complex.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry insights into antiviral peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure-based design of peptidomimetic inhibitors against SARS-CoV-2 3C like protease as Potent anti-viral drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of NIP-22c and Viral Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling and experimental evaluation of NIP-22c, a novel peptidomimetic covalent inhibitor of viral proteases. This compound has demonstrated potent, broad-spectrum antiviral activity, most notably against SARS-CoV-2 3CLpro (3C-like protease) and other viral 3C/3CL proteases. This document details the quantitative data on its inhibitory efficacy, comprehensive experimental protocols for its characterization, and the computational methodologies used to model its interaction with viral proteases. Furthermore, it visualizes the key signaling pathways affected by these viral proteases and the logical workflows for inhibitor evaluation.

Introduction to this compound

This compound is a novel, peptidomimetic, reversible covalent inhibitor that has emerged as a promising broad-spectrum antiviral agent.[1] It was developed as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] The mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the protease.[1] In silico modeling and subsequent in vitro and cell-based assays have confirmed its high potency not only against SARS-CoV-2 and its variants but also against other viruses such as norovirus, enterovirus, and rhinovirus, which possess structurally similar 3C or 3CL proteases.[3]

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against a range of viral proteases and viral replications in various cell lines. The following tables summarize the available quantitative data.

| Target | Assay Type | Value | Reference |

| SARS-CoV-2 3CLpro | FRET Assay | IC50: 165.7 nM | [1] |

Table 1: Biochemical Inhibitory Activity of this compound

| Virus | Cell Line | Value | Reference |

| SARS-CoV-2 | Vero | EC50: 4.6 µM | [4] |

| SARS-CoV-2 | Calu-3 | EC50: 1.1 µM | [4] |

| SARS-CoV-2 | Caco-2 | EC50: 0.1 µM | [4] |

| Norovirus | - | EC50: Nanomolar range | [3] |

| Enterovirus | - | EC50: Nanomolar range | [3] |

| Rhinovirus | - | EC50: Nanomolar range | [3] |

Table 2: Cell-Based Antiviral Activity of this compound

In Silico Modeling of this compound-Protease Interactions

The discovery and optimization of this compound were significantly guided by in silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations. These methods provide insights into the binding mode, interaction energies, and stability of the inhibitor-protease complex.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For covalent inhibitors like this compound, a specialized covalent docking protocol is employed.

Caption: Covalent Docking Workflow for this compound.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and dynamics.

Caption: MD Simulation Workflow for this compound-Protease Complex.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.

FRET-Based Protease Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against a purified viral protease.

Protocol:

-

Reagents and Materials:

-

Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro).

-

FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

This compound and control inhibitors (e.g., nirmatrelvir) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In the microplate, add the assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Add the purified protease to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the FRET substrate to all wells. f. Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically over a period of time (e.g., 60 minutes) at 37°C. g. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve. h. Determine the percent inhibition relative to the DMSO control. i. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Protocol:

-

Reagents and Materials:

-

Susceptible host cell line (e.g., Vero E6, Calu-3, Caco-2).

-

Live virus stock (e.g., SARS-CoV-2).

-

Cell culture medium (e.g., DMEM supplemented with FBS).

-

This compound dissolved in DMSO.

-

Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR).

-

96-well cell culture plates.

-

-

Procedure: a. Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO (vehicle control). d. Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). e. Incubate the plates for a period of time (e.g., 48-72 hours) until the cytopathic effect (CPE) is visible in the virus control wells. f. Quantify the viral replication. For a CPE assay, fix the cells with formaldehyde and stain with crystal violet. Solubilize the stain and measure the absorbance at 595 nm. g. Determine the percent protection from viral-induced cell death. h. Plot the percent protection against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. i. Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of this compound to assess its toxicity.

Viral Protease-Mediated Modulation of Host Signaling

Many viral proteases, particularly 3C and 3CL proteases, are known to cleave host proteins involved in the innate immune response, thereby blunting the host's antiviral defenses. A key target is the Mitochondrial Antiviral Signaling (MAVS) protein, which is essential for the RIG-I-like receptor (RLR) pathway that detects viral RNA and induces the production of type I interferons. Another target is the TIR-domain-containing adapter-inducing interferon-β (TRIF), an adaptor protein for Toll-like receptor 3 (TLR3) signaling.

By inhibiting the viral protease, this compound is expected to prevent the cleavage of these critical signaling adaptors, thereby restoring the host's innate immune response.

Caption: this compound Rescues MAVS-Mediated Antiviral Signaling.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum antiviral therapeutics. Its potent covalent inhibition of viral 3C and 3CL proteases, supported by extensive in silico modeling and experimental validation, underscores its potential for treating a range of viral infections. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this compound and other novel protease inhibitors. Further investigation into the direct effects of this compound on host immune signaling pathways will be crucial in fully elucidating its therapeutic benefits.

References

- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. viral-structural-proteins-as-targets-for-antivirals - Ask this paper | Bohrium [bohrium.com]

- 4. ovid.com [ovid.com]

In-Depth Pharmacological Profile of NIP-22c: A Covalent Inhibitor of Viral 3C-like Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor targeting the 3C-like protease (3CLpro or Mpro) of SARS-CoV-2, the causative agent of COVID-19. Its mechanism of action confers potent antiviral activity not only against SARS-CoV-2 and its variants of concern but also demonstrates broad-spectrum efficacy against a range of other RNA viruses, including norovirus, enterovirus, and rhinovirus. This profile, coupled with the development of a water-soluble prodrug, NIP-23c, positions this compound as a promising candidate for further preclinical and clinical investigation as a broad-spectrum antiviral therapeutic. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative antiviral activity, and the detailed methodologies employed in its evaluation.

Mechanism of Action

This compound functions as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for the viral replication cycle.[1][2][3] The 3CLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are critical for the formation of the replicase-transcriptase complex (RTC). By targeting the active site of 3CLpro, this compound prevents this proteolytic processing, thereby halting viral replication.

The inhibitory action of this compound is characterized as reversible covalent. This mechanism involves the formation of a covalent bond between the inhibitor and a key cysteine residue within the catalytic dyad of the 3CLpro active site. This targeted action disrupts the enzyme's function and, consequently, the entire viral replication cascade.

Quantitative Pharmacological Data

The antiviral potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against SARS-CoV-2 and other viruses. The data is summarized in the tables below.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Enzymatic (FRET) | SARS-CoV-2 3CLpro | 0.166 | [2] |

| Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro by this compound |

| Compound | Cell Line | Virus | EC50 (µM) | Reference |

| This compound | Vero | SARS-CoV-2 | 0.1 - 4.6 (cell model dependent) | [2] |

| This compound | Not Specified | Norovirus | Nanomolar range | [1] |

| This compound | Not Specified | Enterovirus | Nanomolar range | [1] |

| This compound | Not Specified | Rhinovirus | Nanomolar range | [1] |

| Table 2: In Vitro Antiviral Activity of this compound |

Experimental Protocols

In Vitro Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)

A continuous FRET-based enzymatic assay is employed to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

-

This compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).

-

96-well or 384-well microplates suitable for fluorescence measurements.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the microplate wells.

-

The 3CLpro enzyme solution is added to the wells containing this compound and incubated for a defined period at a specific temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate to each well.

-

The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is determined from the linear phase of the fluorescence signal.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assays

The antiviral efficacy of this compound is evaluated in various cell lines infected with SARS-CoV-2.

Methodology:

-

Cell Lines:

-

Vero E6 (African green monkey kidney epithelial cells)

-

Caco-2 (Human colorectal adenocarcinoma cells)

-

Calu-3 (Human lung adenocarcinoma cells)

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the cell culture medium is replaced with a medium containing serial dilutions of this compound.

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.

-

The antiviral activity is assessed by quantifying the extent of viral replication in the presence of the compound compared to untreated controls. This can be achieved through various methods:

-

Cytopathic Effect (CPE) Reduction Assay: Viral infection often leads to visible changes in the cell morphology, known as CPE. The reduction in CPE in the presence of this compound is visually assessed or quantified using a cell viability assay (e.g., MTS or crystal violet staining).

-

Quantitative Real-Time PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant or cell lysate, and the amount of viral genetic material is quantified using qRT-PCR targeting a specific viral gene.

-

Immunofluorescence Assay (IFA): Cells are fixed, permeabilized, and stained with an antibody specific to a viral protein (e.g., nucleocapsid protein). The number of infected cells is then quantified by fluorescence microscopy.

-

-

The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

-

In Vivo Efficacy Studies

The in vivo antiviral activity of this compound is evaluated in animal models of SARS-CoV-2 infection.

Methodology:

-

Animal Model:

-

Transgenic mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor (e.g., K18-hACE2 mice), which are susceptible to SARS-CoV-2 infection.

-

-

Procedure:

-

Animals are infected with SARS-CoV-2, typically via the intranasal route.

-

Treatment with this compound or its prodrug NIP-23c is initiated at a specified time point relative to infection (e.g., pre- or post-infection). The compound is administered via a clinically relevant route (e.g., oral or intraperitoneal).

-

Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.

-

At specific time points post-infection, subgroups of animals are euthanized, and tissues (e.g., lungs) are collected.

-

Efficacy is assessed by measuring:

-

Viral load in the lungs and other relevant tissues using qRT-PCR or plaque assays.

-

Lung pathology through histopathological analysis.

-

Inflammatory markers in tissue homogenates or blood.

-

-

Survival rates are also monitored over the course of the study.

-

Molecular Docking

In silico molecular docking studies are performed to predict and analyze the binding interactions between this compound and the 3CLpro active site.

Methodology:

-

Software:

-

Molecular docking software such as AutoDock, Glide, or GOLD.

-

-

Procedure:

-

The three-dimensional crystal structure of SARS-CoV-2 3CLpro is obtained from the Protein Data Bank (PDB).

-

The structure of this compound is generated and optimized using a molecular modeling program.

-

The 3CLpro structure is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (grid box) around the catalytic dyad.

-

The docking simulation is performed to generate multiple possible binding poses of this compound within the 3CLpro active site.

-

The generated poses are scored based on their predicted binding affinity.

-

The top-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the 3CLpro active site.

-

Conclusion

This compound is a promising broad-spectrum antiviral candidate with potent activity against SARS-CoV-2 and other clinically relevant viruses. Its well-defined mechanism of action, targeting the essential 3CLpro enzyme, and favorable in vitro activity profile warrant further investigation. The development of a water-soluble prodrug, NIP-23c, addresses potential solubility challenges and enhances its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this compound and other novel antiviral agents.

References

Methodological & Application

Application Note: In Vitro Enzymatic Assay for Determining the Potency of NIP-22c, a Covalent Inhibitor of SARS-CoV-2 3CLpro

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the potency of NIP-22c, a novel peptidomimetic covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). The 3CLpro enzyme is essential for viral replication, making it a prime target for antiviral drug development.[1][2] This document outlines a fluorescence resonance energy transfer (FRET)-based enzymatic assay to measure the half-maximal inhibitory concentration (IC50) of this compound. The provided methodologies are intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, has necessitated the rapid development of effective antiviral therapeutics. The SARS-CoV-2 3CLpro is a cysteine protease crucial for processing viral polyproteins into functional non-structural proteins required for viral replication.[1] Its essential role and high conservation among coronaviruses make it an attractive drug target.

This compound is a novel, peptidomimetic covalent inhibitor designed to target the catalytic cysteine residue of 3CLpro.[1][2] To evaluate the efficacy of such inhibitors, a robust and reproducible in vitro enzymatic assay is required. This application note describes a FRET-based assay that provides a quantitative measure of 3CLpro activity and the inhibitory potential of compounds like this compound. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

Signaling Pathway of SARS-CoV-2 Replication and 3CLpro Action

The SARS-CoV-2 genome is a single-stranded positive-sense RNA that is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins (nsps). These nsps then assemble into the replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA. Inhibition of 3CLpro by compounds such as this compound blocks this critical processing step, thereby halting viral replication.

Data Presentation

The potency of this compound against SARS-CoV-2 3CLpro was determined using the FRET-based enzymatic assay. The results are summarized in the tables below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | SARS-CoV-2 3CLpro | FRET | 165.7 | [1] |

| Nirmatrelvir | SARS-CoV-2 3CLpro | FRET | 332.7 | [1] |

Table 1: In Vitro Enzymatic Potency of this compound against SARS-CoV-2 3CLpro. The IC50 value of this compound was determined and compared to the known 3CLpro inhibitor, nirmatrelvir.

| Compound | Cell Line | Antiviral Activity (EC50, µM) | Reference |

| This compound | Vero | 4.6 | [1] |

| Calu-3 | 1.1 | [1] | |

| Caco-2 | 0.1 | [1] |

Table 2: Antiviral Activity of this compound in Different Cell Lines. The half-maximal effective concentration (EC50) was measured in various cell lines to assess the compound's activity in a cellular context.

Experimental Protocols

Principle of the FRET-Based Assay

The enzymatic activity of SARS-CoV-2 3CLpro is monitored using a fluorogenic peptide substrate, DABCYL-KTSAVLQ-SGFRKME-EDANS.[3] In the intact substrate, the fluorescence of EDANS (the fluorophore) is quenched by DABCYL (the quencher) due to their close proximity. Upon cleavage of the peptide at the Gln-Ser junction by 3CLpro, EDANS is separated from DABCYL, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence signal in its presence.

Materials and Reagents

-

Enzyme: Recombinant SARS-CoV-2 3CLpro (purified)

-

Substrate: FRET peptide substrate DABCYL-KTSAVLQ-SGFRKME-EDANS

-

Inhibitor: this compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~460-490 nm.

-

Plate: Black, flat-bottom 96- or 384-well microplate

Experimental Workflow Diagram

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare the assay buffer (20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM). Dilute to the desired final concentration (e.g., 25 µM) in assay buffer just before use.[4]

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Dilute the recombinant 3CLpro enzyme to the desired final concentration (e.g., 15 nM) in assay buffer.[4] Keep the enzyme on ice.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of each this compound dilution to the respective wells.

-

For control wells, add 2 µL of DMSO:

-

Positive control (0% inhibition): DMSO only.

-

Negative control (100% inhibition): A known potent inhibitor or no enzyme.

-

-

Add 30 µL of the diluted 3CLpro enzyme solution to all wells except the "no enzyme" blank controls.

-

Mix gently by shaking the plate.

-

-

Pre-incubation:

-

Incubate the plate at room temperature (or 37°C for increased sensitivity with some covalent inhibitors) for 60 minutes to allow the inhibitor to bind to the enzyme.[3]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate solution to all wells. The final volume should be consistent across all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (V₀ of inhibitor - V₀ of blank) / (V₀ of positive control - V₀ of blank))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The FRET-based enzymatic assay described in this application note provides a reliable and high-throughput method for determining the in vitro potency of this compound against SARS-CoV-2 3CLpro. This protocol can be adapted for the screening and characterization of other potential 3CLpro inhibitors, aiding in the discovery and development of novel antiviral agents to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

Application Notes and Protocols for Cell-Based Antiviral Assays of NIP-22c

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2 (also known as the main protease, Mpro).[1][2] This viral enzyme is critical for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[2] By targeting 3CLpro, this compound effectively halts viral replication. This compound has demonstrated broad-spectrum antiviral activity, inhibiting not only SARS-CoV-2 but also other viruses that rely on a similar protease, including norovirus, enterovirus, and rhinovirus.[1] Its potency has been confirmed in both in vitro enzymatic and cell-based assays, with effective concentrations in the nanomolar range.[1]

These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound. The included methodologies for Cytopathic Effect (CPE) Inhibition Assays and Plaque Reduction Assays are foundational for determining the half-maximal effective concentration (EC50) of antiviral compounds. Additionally, a protocol for a reporter-based assay is provided for a more specific assessment of 3CLpro inhibition within a cellular context.

Mechanism of Action of this compound

The antiviral activity of this compound stems from its ability to act as a covalent inhibitor of the viral 3CLpro/3Cpro. This protease is essential for the viral life cycle, as it cleaves the large viral polyproteins into individual, functional non-structural proteins that are necessary for viral replication and transcription. This compound, being a peptidomimetic, is designed to fit into the active site of the protease. It forms a reversible covalent bond with the catalytic cysteine residue within the active site, thereby inactivating the enzyme and preventing the processing of the viral polyproteins. This disruption of the viral replication machinery ultimately inhibits the production of new viral particles.

Caption: Mechanism of this compound antiviral activity.

Data Presentation: Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a panel of viruses. The following table summarizes the half-maximal effective concentration (EC50) values obtained from cell-based assays.

| Virus Family | Virus | EC50 (µM) |

| Coronaviridae | SARS-CoV-2 | In the nanomolar range |

| Caliciviridae | Norovirus | 0.2[1] |

| Picornaviridae | Enterovirus | In the nanomolar range |

| Picornaviridae | Rhinovirus | In the nanomolar range |

Note: Specific nanomolar EC50 values for SARS-CoV-2, Enterovirus, and Rhinovirus are not yet publicly available but have been described as being within this range in published literature.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Caption: Workflow for a CPE inhibition assay.

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HeLa for Rhinovirus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

After 24 hours, remove the growth medium from the cells and add the this compound dilutions to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).

-

Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Visually inspect the cells under a microscope to assess the extent of CPE.

-

Quantify cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques formed in the presence of an antiviral compound.

Caption: Workflow for a plaque reduction assay.

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

-

Cell culture medium

-

Virus stock of known titer

-

This compound stock solution

-

6- or 12-well cell culture plates

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound.

-

In separate tubes, mix the this compound dilutions with a known amount of virus (e.g., 100 plaque-forming units).

-

Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Remove the inoculum and add the semi-solid overlay medium.

-

Incubate the plates until visible plaques are formed in the virus control wells.

-

Fix the cells with the fixing solution and then stain with the staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.

3CLpro Reporter Assay

This assay utilizes a genetically engineered cell line or a transiently transfected reporter system to specifically measure the activity of the viral 3CLpro in the presence of an inhibitor.

Caption: Workflow for a 3CLpro reporter assay.

Materials:

-

Host cell line (e.g., HEK293T)

-

Reporter plasmid (e.g., encoding a luciferase or fluorescent protein with a 3CLpro cleavage site)

-

Plasmid expressing the viral 3CLpro

-

Transfection reagent

-

This compound stock solution

-

Cell lysis buffer

-

Reporter assay reagent (e.g., luciferase substrate)

-

Luminometer or fluorometer

Protocol:

-

Co-transfect host cells with the reporter plasmid and the 3CLpro-expressing plasmid.

-

Incubate the cells to allow for protein expression.

-

Add serial dilutions of this compound to the transfected cells.

-

Incubate for a sufficient period to allow for protease inhibition.

-

Lyse the cells using the appropriate lysis buffer.

-

Measure the reporter signal according to the assay kit manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of signal inhibition against the logarithm of the this compound concentration.

Host Signaling Pathways

Viral infections, including those by coronaviruses, can significantly impact host cell signaling pathways to facilitate their replication. For instance, pathways like the mTOR-PI3K-AKT and MAPK signaling cascades are often manipulated by viruses. While this compound directly targets a viral protein, understanding its potential off-target effects on host signaling is crucial for a comprehensive preclinical evaluation. Assays to investigate the impact of this compound on these pathways, such as Western blotting for key phosphorylated proteins or kinase activity assays, can provide valuable insights into its broader cellular effects.

Caption: Viral modulation of the PI3K-AKT-mTOR pathway.

Conclusion

This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and other 3CLpro/3Cpro inhibitors. Consistent and rigorous application of these cell-based assays is essential for advancing the development of novel antiviral therapeutics.

References

Application Notes and Protocols: NIP-22c in Calu-3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed experimental protocols and application notes for the study of NIP-22c, a novel peptidomimetic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), in the human lung adenocarcinoma cell line, Calu-3. Calu-3 cells represent a highly relevant in vitro model for respiratory virus research as they are derived from human airway epithelium and are susceptible to SARS-CoV-2 infection.[1][2] These protocols cover cell culture, evaluation of antiviral efficacy, and analysis of cellular responses.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants in Calu-3 Cells [3]

| Compound | SARS-CoV-2 Variant | EC50 (µM) | EC90 (µM) |

| This compound | Omicron | 1.1 ± 0.7 | 3.5 ± 3.9 |

| NIP-23c (prodrug) | Omicron | 0.8 ± 0.2 | 2.7 ± 2.2 |

| Nirmatrelvir | Omicron | 0.7 ± 0.2 | 5.3 ± 2.7 |

| Remdesivir | Omicron | 0.2 ± 0.02 | 0.6 ± 0.1 |

Table 2: Enzymatic Inhibition of SARS-CoV-2 3CLpro [3]

| Compound | IC50 (nM) |

| This compound | 165.7 |

| Nirmatrelvir | 332.7 |

Mechanism of Action

This compound is a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][5] This viral enzyme is critical for the viral life cycle, as it cleaves the viral polyproteins into individual functional non-structural proteins necessary for viral replication and transcription. By targeting 3CLpro, this compound effectively halts the viral replication process within the host cell.

Caption: Mechanism of this compound action in a host cell.

Experimental Protocols

The following are detailed protocols for the culture of Calu-3 cells and the subsequent evaluation of this compound.

Protocol 1: Culture of Calu-3 Cells

This protocol outlines the standard procedures for thawing, maintaining, and passaging the Calu-3 human airway epithelial cell line.

Materials:

-

Calu-3 cells (e.g., ATCC HTB-55)

-

Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Complete Growth Medium: EMEM supplemented with 10% FBS

-

Cryopreservation Medium: Complete Growth Medium supplemented with 5-10% DMSO

-

T-25 or T-75 cell culture flasks, 6-well plates, 96-well plates

-

Humidified incubator (37°C, 5% CO2)

1.1 Thawing Frozen Cells:

-

Pre-warm Complete Growth Medium to 37°C.

-

Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.

-

Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.

-

Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of pre-warmed Complete Growth Medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant containing the cryopreservative and gently resuspend the cell pellet in 5-10 mL of fresh Complete Growth Medium.

-

Transfer the cell suspension to a T-25 or T-75 flask.

-

Incubate at 37°C with 5% CO2. Cell attachment may take up to 9 days.

1.2 Cell Maintenance and Passaging:

-

Change the medium every 2-3 days.

-

Passage cells when they reach 80-90% confluency. Do not allow them to become over-confluent.

-

Aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL (for a T-75 flask) of pre-warmed Trypsin-EDTA solution to cover the cell layer.

-

Incubate for 5-10 minutes at 37°C, or until cells detach. Observe under a microscope.

-

Neutralize the trypsin by adding 2-3 times the volume of Complete Growth Medium.

-

Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

-

Resuspend the pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[6]

Protocol 2: Antiviral Activity Assay in Calu-3 Cells

This protocol describes a general workflow for assessing the antiviral efficacy of this compound against a respiratory virus (e.g., SARS-CoV-2) in Calu-3 cells.

Caption: General workflow for antiviral activity assay.

Materials:

-

Calu-3 cells cultured as in Protocol 1

-

96-well cell culture plates

-

This compound compound

-

Virus stock (e.g., SARS-CoV-2)

-

Infection Medium (e.g., EMEM with 2% FBS)

-

Reagents for endpoint analysis (e.g., RNA extraction kit, qPCR reagents, crystal violet)

Procedure:

-

Cell Seeding: Seed Calu-3 cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well. Incubate for 24-48 hours to allow for monolayer formation.

-

Compound Preparation: Prepare a 2x working stock of this compound by performing serial dilutions in Infection Medium.

-

Infection: Aspirate the culture medium from the cells. Inoculate the cells with the virus at a desired Multiplicity of Infection (MOI), for example, 0.01.[7] Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add 100 µL of the 2x this compound serial dilutions to the corresponding wells. Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

-

Endpoint Analysis: Quantify the extent of viral replication. This can be done by:

-

RT-qPCR: Harvest supernatant or cell lysate to extract viral RNA and quantify using real-time RT-PCR.

-

Plaque Assay: Collect the supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6) to determine the infectious virus titer.

-